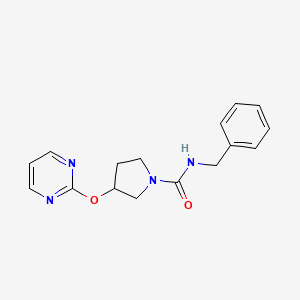

N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide, also known as BPP, is a novel compound that has been extensively studied in the field of medicinal chemistry. BPP is a small molecule that has shown great potential as a therapeutic agent due to its unique structure and mechanism of action.

Applications De Recherche Scientifique

Synthesis of Derivatives for Chemical Studies

- Synthesis of 7-arylmethyl-substituted derivatives: A study by Kuznetsov & Chapyshev (2007) detailed the preparation of 7-benzyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one, a precursor for various 7-arylmethyl-substituted derivatives, demonstrating its application in chemical synthesis (Kuznetsov & Chapyshev, 2007).

Applications in Stem Cell Research

- Improvement in Induced Pluripotent Stem Cell Generation: A synthesis procedure for thiazovivin, a small molecule that enhances the generation of human induced pluripotent stem cells from human fibroblasts, was described by Ries et al. (2013), highlighting its potential in stem cell research (Ries et al., 2013).

Chemical Modifications for Biological Properties Optimization

- Methylation for Analgesic Properties: Ukrainets et al. (2015) researched the chemical modification of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, focusing on enhancing analgesic properties through specific methylation (Ukrainets et al., 2015).

Optimization in Medicinal Chemistry

- Development of Androgen Receptor Antagonists: Wakabayashi et al. (2008) synthesized 4-(anilino)pyrrole-2-carboxamides as novel androgen receptor antagonists, indicating the compound's role in developing new therapeutics (Wakabayashi et al., 2008).

Involvement in Cancer Research

- Design of Histone Deacetylase Inhibitors: Zhou et al. (2008) described the design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as a histone deacetylase inhibitor with potential anticancer properties (Zhou et al., 2008).

Role in Analytical Techniques

- Nonaqueous Capillary Electrophoresis: Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the compound's utility in analytical chemistry (Ye et al., 2012).

Application in Neuroleptic Research

- Synthesis for Neuroleptic Activity: Iwanami et al. (1981) synthesized benzamides, including N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide, for potential neuroleptic activity evaluation (Iwanami et al., 1981).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors . These targets play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds have been shown to inhibit specific enzymes or receptors, leading to changes in cellular processes . The compound’s interaction with its targets can result in alterations in cell cycle progression and apoptosis induction within certain cells .

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways, leading to a broad spectrum of biological activities . These activities can range from antiviral to anticancer effects, indicating that the compound may interact with multiple biochemical pathways .

Result of Action

Related compounds have been shown to exhibit cytotoxic activities against certain cell lines . These compounds can significantly inhibit the growth of these cell lines, indicating potential anticancer activity .

Propriétés

IUPAC Name |

N-benzyl-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(19-11-13-5-2-1-3-6-13)20-10-7-14(12-20)22-15-17-8-4-9-18-15/h1-6,8-9,14H,7,10-12H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTLWWUVSFLQKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide](/img/structure/B2403993.png)

![2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2403996.png)

![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2403997.png)

![2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide](/img/structure/B2404005.png)

![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)

![5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2404013.png)